2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol
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Overview
Description
2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol is a chemical compound with a complex structure that includes a methoxyphenyl group, a prop-2-enyl group, and a propylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, or interacting with specific enzymes and receptors. Detailed studies on its mechanism of action are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and use as a protecting group in organic synthesis.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A selective signal transducer and activator of transcription 3 (STAT3) inhibitor with anti-inflammatory properties.
Uniqueness
2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol is unique due to its specific structural features and potential applications in various fields. Its combination of a methoxyphenyl group, a prop-2-enyl group, and a propylamino group attached to an ethanol backbone distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-10-16(12-13-17)11-6-8-14-7-4-5-9-15(14)18-2/h4-9,17H,3,10-13H2,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFDGJPOYVTSQM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC=CC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCO)C/C=C/C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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